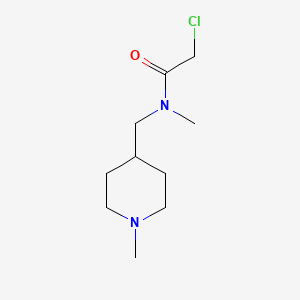
2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a useful research compound. Its molecular formula is C10H19ClN2O and its molecular weight is 218.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C11H21ClN2O and a molecular weight of approximately 232.75 g/mol. The structure features a chloro substituent and a piperidine moiety, which contribute to its lipophilicity and ability to cross biological membranes effectively. The presence of the chloro group enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Features of this compound
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C11H21ClN2O | Chloro group enhances reactivity; piperidine ring may facilitate CNS penetration. |
Neuropharmacological Effects
Research indicates that this compound interacts with various neurotransmitter systems, suggesting potential applications in treating central nervous system disorders. Its structural similarity to known psychoactive substances implies it may influence pathways related to mood regulation and cognition. The piperidine moiety is particularly significant as it may enhance the compound's ability to penetrate the blood-brain barrier, which is crucial for CNS-targeted therapies.
Antimicrobial Activity
Preliminary studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, piperidine derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi. While specific data on this compound's antimicrobial activity is limited, its structural characteristics suggest it may possess similar properties .
Study on CNS Activity
In a pharmacological study, researchers evaluated the effects of this compound on rodent models exhibiting anxiety-like behaviors. The findings indicated that administration of the compound significantly reduced anxiety levels compared to controls, suggesting its potential as an anxiolytic agent. Behavioral assays revealed alterations in locomotor activity and exploratory behavior, further supporting its neuropharmacological profile.
Synthesis and Derivative Studies
The synthesis of this compound involves nucleophilic substitution reactions facilitated by the chloro group. Derivatives of this compound have been synthesized to explore variations in biological activity based on structural modifications. For example, altering the position of the piperidine ring or substituents has been shown to influence receptor binding affinities and biological responses .
Comparison with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-Ethyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide | C11H21N2O | Potentially less reactive; similar pharmacophore but without chlorine. |
| 2-Chloro-N-(4-methylpiperidin-1-yl)-acetamide | C11H16ClN | Different substitution pattern may alter receptor interactions. |
Properties
IUPAC Name |
2-chloro-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-12-5-3-9(4-6-12)8-13(2)10(14)7-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMSFZLHSWMHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














